4-Aminocinnamic acid

概要

説明

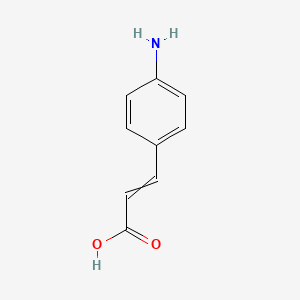

4-Aminocinnamic acid: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an amino group attached to the para position of the cinnamic acid structure. This compound is of significant interest due to its electron-donating properties, which influence its biological activity and spectroscopic and electrochemical properties .

準備方法

Synthetic Routes and Reaction Conditions: 4-Aminocinnamic acid can be synthesized through the reaction of p-aminobenzaldehyde with malonic acid. This reaction typically involves the use of a base, such as sodium hydroxide, and is carried out under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, p-aminocinnamic acid is often produced through the Knoevenagel condensation reaction. This method involves the reaction of p-aminobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

化学反応の分析

Types of Reactions: 4-Aminocinnamic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of p-aminocinnamic acid can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in p-aminocinnamic acid can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acylation using acetic anhydride in the presence of a base.

Major Products:

Oxidation: p-Nitrocinnamic acid.

Reduction: p-Aminocinnamyl alcohol.

Substitution: p-Acetamidocinnamic acid.

科学的研究の応用

Material Science Applications

Polymer Synthesis:

4-Aminocinnamic acid is utilized in the synthesis of high-performance polymers such as polyimides. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for aerospace and electronic applications.

- Biobased Polyimides:

Research has demonstrated the development of biobased polyimides from 4-ACA through photodimerization processes. These polyimides are derived from bioavailable aromatic diamines and exhibit promising mechanical and thermal properties, which are essential for advanced material applications .

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Mechanical Strength | High (specific values vary) |

| Biodegradability | Yes |

Biochemical Applications

Enzyme Production:

this compound serves as a substrate in enzymatic reactions, particularly involving ammonia lyase enzymes. These enzymes facilitate the conversion of 4-aminophenylalanine into 4-ACA, showcasing the compound's role in biocatalysis.

- Ammonia Lyase Activity:

A study highlighted the use of genetically modified Escherichia coli expressing specific ammonia lyases that significantly increased the production yield of 4-ACA. The maximum production achieved was approximately 825 mg/L using resting cell reactions .

| Enzyme Source | Production Yield (mg/L) |

|---|---|

| E. coli (wild type) | 67 |

| E. coli (modified AtPAL4) | 825 |

Pharmaceutical Applications

Antimicrobial Activity:

Research indicates that complexes formed between zinc(II) and aminocinnamic acids exhibit enhanced antimicrobial properties. This suggests potential uses in developing new antimicrobial agents .

Case Study:

A study investigated the effect of combining zinc nitrate with 4-ACA, revealing that this combination could modify the antimicrobial activity of zinc(II), thus paving the way for new pharmaceutical formulations targeting resistant bacterial strains .

Biotechnology and Sustainable Chemistry

CRISPR Applications:

In biotechnological advancements, 4-ACA has been integrated into CRISPR-based systems to enhance microbial production pathways. This approach aims to optimize the synthesis of various bio-based chemicals, supporting sustainable practices in chemical manufacturing .

作用機序

The mechanism of action of p-aminocinnamic acid involves its interaction with biological targets through its electron-donating amino group. This interaction can influence various molecular pathways, including those involved in oxidative stress and cellular signaling. The compound’s ability to donate electrons makes it effective in terminating radical chain reactions, thereby exhibiting antioxidant properties .

類似化合物との比較

- p-Coumaric acid

- Ferulic acid

- Caffeic acid

- Chlorogenic acid

Comparison: 4-Aminocinnamic acid is unique due to its amino group, which significantly enhances its electron-donating properties compared to other cinnamic acid derivatives. This makes it particularly effective in applications requiring strong electron-donating capabilities, such as in the synthesis of dyes and pigments .

生物活性

4-Aminocinnamic acid (4-ACA), a derivative of cinnamic acid, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of 4-ACA, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chemical formula and its structure includes an amino group at the para position relative to the double bond of the cinnamic acid backbone. This configuration influences its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

4-ACA exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values vary significantly among different species, indicating a broad spectrum of activity.

| Bacterial Strain | MIC (µM) |

|---|---|

| Shigella dysenteriae | 61 |

| Escherichia coli | >6000 |

| Staphylococcus aureus | Varies widely |

| Bacillus subtilis | Varies widely |

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with nucleic acid synthesis, suggesting that 4-ACA could be a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

Research indicates that 4-ACA possesses anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that it can reduce levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This property positions 4-ACA as a potential therapeutic agent for inflammatory diseases .

3. Antioxidant Activity

4-ACA has been shown to exhibit antioxidant effects, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activities of 4-ACA are mediated through several mechanisms:

- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and cell lysis.

- Nucleic Acid Interaction : 4-ACA binds to DNA, potentially inhibiting replication and transcription processes essential for bacterial survival.

- Cytokine Modulation : By modulating cytokine production, 4-ACA can influence inflammatory pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-ACA against clinical isolates of Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 125 µM, suggesting that 4-ACA could serve as an effective treatment option for infections caused by resistant strains .

Case Study 2: Anti-inflammatory Potential

In a model of LPS-induced inflammation in mice, administration of 4-ACA resulted in a marked decrease in inflammatory markers compared to controls. Histological analysis revealed reduced tissue damage and inflammation in treated animals, highlighting its therapeutic potential in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for characterizing 4-aminocinnamic acid, and how should data be interpreted?

- Methodological Answer : Structural characterization typically employs FT-IR (to confirm amine and carboxylic acid groups via N–H and O–H stretches at ~3300 cm⁻¹ and C=O at ~1700 cm⁻¹) and NMR (¹H/¹³C peaks for aromatic protons at δ 6.5–7.5 ppm and amine protons at δ ~5.5 ppm). Mass spectrometry (ESI-MS) is used to verify molecular weight (163.17 g/mol). For crystalline forms, XRD identifies lattice parameters, while UV-Vis spectra (λmax ~270 nm) correlate with π→π* transitions in the cinnamate moiety. Cross-validate data with computational tools like Gaussian for vibrational mode assignments .

Q. What protocols are recommended for analyzing this compound purity in synthetic batches?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient). Calibrate against a certified reference standard. For quantification, integrate peaks at retention times matching pure this compound (typically ~8–10 min). Pair with thin-layer chromatography (TLC, silica gel, ethyl acetate:hexane 1:1) to detect impurities. Validate results via elemental analysis (expected C: 66.25%, H: 5.56%, N: 8.59%) .

Q. How can researchers optimize the synthesis of this compound derivatives for photochemical studies?

- Methodological Answer : For photoreactive derivatives (e.g., photodimers), employ solid-state [2+2] photodimerization under UV light (λ = 254–365 nm). Pre-organize molecules in crystalline salts (e.g., chloride or sulfate) to align double bonds for cycloaddition. Monitor reaction progress via UV-Vis spectroscopy (disappearance of λmax at ~270 nm) and confirm dimer formation via XRD (intermolecular distances <4.2 Å) and DSC (melting point shifts from ~170°C to >250°C) .

Advanced Research Questions

Q. How should researchers design molecular docking experiments for this compound targeting mycobacterial proteins?

- Methodological Answer : Use AutoDock Vina or Schrödinger Maestro with the protein structure (e.g., MTB mtrA or katG from PDB). Prepare this compound by assigning Gasteiger charges and optimizing geometry via DFT (B3LYP/6-31G). Set docking parameters: grid box covering active sites (e.g., GLU126/ARG167 for mtrA), exhaustiveness = 7. Validate docking poses using MD simulations (NAMD/GROMACS)to assess binding stability. Compare docking scores (e.g., −3.053 for mtrA) to reference inhibitors (e.g., ethambutol). Use ADMET prediction tools* (e.g., SwissADME) to evaluate toxicity and BBB permeability .

Q. How can conflicting data on this compound’s photoreactivity in different crystalline forms be resolved?

- Methodological Answer : Discrepancies arise from anion-directed packing (e.g., sulfate vs. nitrate salts). Perform Hirshfeld surface analysis to quantify intermolecular contacts (e.g., H-bonding vs. π-stacking). Use DFT calculations to compare activation energies for [2+2] reactions in varying lattices. Experimentally, vary crystallization solvents (e.g., DMSO vs. H₂O) and monitor via in-situ XRD . Correlate reactivity with topochemical principles (e.g., Schmidt’s criteria for parallel double bonds) .

Q. What strategies improve the water solubility of this compound-derived polyimides for sustainable material applications?

- Methodological Answer : Introduce ionizable carboxylate groups via side-chain modification (e.g., KOH treatment, pH >10). Confirm solubility via dynamic light scattering (DLS) and zeta potential measurements. For reversible insolubility, post-treat films with multivalent ions (Ca²⁺/Al³⁺) to form crosslinks. Characterize thermal stability via TGA (Td10 >360°C) and mechanical properties via tensile testing (Young’s modulus ~2.5 GPa). Compare to petroleum-based polyimides using lifecycle assessment (LCA) tools .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers address variability in amino acid analysis data for this compound-containing samples?

- Methodological Answer : Use internal standards (e.g., norleucine) during hydrolysis (6M HCl, 110°C, 24h) to correct for degradation. For LC-MS/MS, apply isotope-labeled analogs (e.g., ¹³C-4-aminocinnamic acid) to normalize ionization efficiency. Statistically analyze batch variability via ANOVA and report %RSD (<5% for intra-day precision). Archive raw data in repositories (e.g., Zenodo) with metadata on instrumentation (e.g., column lot, gradient profile) .

Q. What frameworks are recommended for reconciling computational and experimental results in this compound studies?

- Methodological Answer : Apply multi-scale modeling : Combine QM/MM (for reaction mechanisms) with coarse-grained MD (for polymer behavior). Validate computational predictions via SAXS/WAXS (for polymer morphology) and ITC (for binding thermodynamics). Use Bland-Altman plots to quantify agreement between calculated and observed properties (e.g., docking scores vs. IC50 values). Publish negative results in open-access platforms to reduce publication bias .

特性

IUPAC Name |

3-(4-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLPMPPNHIACPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024471 | |

| Record name | 3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-18-2 | |

| Record name | 3-(4-Aminophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。